molecular formula C22H32O2 B12348666 (2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal

(2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal

Cat. No.: B12348666
M. Wt: 328.5 g/mol
InChI Key: XVPJEGGIGJLDQK-ZAICIOCGSA-N
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Description

The compound (2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal is a complex organic molecule with a unique structure This compound belongs to the class of steroids, characterized by a cyclopenta[a]phenanthrene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Oxidation: Introduction of the oxo group at the 3-position.

    Reduction: Selective reduction of double bonds.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

    Functional Group Modification: Introduction of the propanal side chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal: undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal: has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including hormonal disorders and cancers.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of (2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal involves its interaction with specific molecular targets, such as steroid receptors. It binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

(2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal: can be compared with other steroidal compounds, such as:

    Testosterone: A primary male sex hormone with a similar steroidal structure but different functional groups.

    Estradiol: A major female sex hormone with a similar core structure but distinct functional modifications.

    Cortisol: A glucocorticoid hormone with a similar backbone but different functional groups and biological effects.

These comparisons highlight the unique structural features and biological activities of This compound , making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal

InChI

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22+/m1/s1

InChI Key

XVPJEGGIGJLDQK-ZAICIOCGSA-N

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@H]2[C@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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